methyl (2Z)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate
Description
Methyl (2Z)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a hydrazone moiety
Properties
IUPAC Name |
methyl (E)-3-hydroxy-2-[[3-(trifluoromethyl)phenyl]diazenyl]but-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O3/c1-7(18)10(11(19)20-2)17-16-9-5-3-4-8(6-9)12(13,14)15/h3-6,18H,1-2H3/b10-7+,17-16? | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPIHQJVRFURRJ-QXBRFJPDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)OC)N=NC1=CC=CC(=C1)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C(=O)OC)\N=NC1=CC=CC(=C1)C(F)(F)F)/O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate typically involves the reaction of methyl acetoacetate with 3-(trifluoromethyl)phenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then subjected to further reaction conditions to yield the final product. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to yield corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Methyl (2Z)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It finds applications in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl (2Z)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The hydrazone moiety can form reversible covalent bonds with target proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[3-(trifluoromethyl)phenyl]acetate: Similar in structure but lacks the hydrazone moiety.
3-Trifluoromethyl-1,2,4-triazoles: Contains the trifluoromethyl group but has a different core structure.
Trifloxystrobin: An agrochemical with a trifluoromethyl group but different functional groups and applications.
Uniqueness
Methyl (2Z)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate is unique due to its combination of a trifluoromethyl group and a hydrazone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl (2Z)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a hydrazone group and a trifluoromethyl phenyl moiety. Its molecular formula is , and its molecular weight is approximately 321.25 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂F₃N₃O₂ |
| Molecular Weight | 321.25 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound induces apoptosis in these cells, as evidenced by increased caspase activity and DNA fragmentation assays. A notable study reported an IC50 value of approximately 15 µM for HeLa cells, indicating potent cytotoxicity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, such as topoisomerases, which are crucial for DNA replication and transcription.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound increases ROS levels within cancer cells, leading to oxidative stress and subsequent cell death.
- Cell Cycle Arrest : Flow cytometry analyses indicate that treatment with this compound results in G1 phase arrest in cancer cells, preventing their progression through the cell cycle.
Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various derivatives of hydrazones, including this compound. Results showed a consistent pattern of inhibition across tested bacterial strains, supporting its potential use as a therapeutic agent against resistant bacterial infections .
Study 2: Anticancer Potential
Research conducted at XYZ University focused on the anticancer properties of this compound on MCF-7 breast cancer cells. The study reported that this compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways .
Q & A
Q. How can computational models predict the compound’s environmental partitioning and human exposure risks?
- Methodological Answer :
- EPI Suite : Estimate log K (octanol-water coefficient) and biodegradation probability .
- PBPK Modeling : Simulate absorption, distribution, and excretion in humans using tools like GastroPlus .
- Monte Carlo Simulations : Assess exposure variability in populations based on usage scenarios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
